molecular formula C10H7NO2S B1308212 4-Phenylthiazole-2-carboxylic acid CAS No. 59020-44-9

4-Phenylthiazole-2-carboxylic acid

Cat. No.: B1308212
CAS No.: 59020-44-9
M. Wt: 205.23 g/mol
InChI Key: ORSGNNVYFOPYKB-UHFFFAOYSA-N
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Description

4-Phenylthiazole-2-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring. This compound is known for its diverse biological activities and has garnered significant interest in medicinal chemistry and drug development due to its potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

4-Phenylthiazole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities . The interactions of this compound with enzymes such as oxidoreductases and transferases are crucial for its biochemical properties. These interactions often involve the binding of the compound to the active sites of the enzymes, leading to either inhibition or activation of their catalytic functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring’s aromaticity allows for various reactive positions where donor-acceptor and nucleophilic reactions can occur . These interactions can lead to the modulation of biochemical pathways and the activation or inhibition of specific enzymes, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce oxidative stress and apoptosis in cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit beneficial effects such as antimicrobial and antitumor activities . At higher doses, it may induce toxic or adverse effects, including cytotoxicity and oxidative stress. Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s interactions with metabolic enzymes can influence the levels of metabolites and the overall metabolic flux within cells . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell . For instance, the presence of the carboxylic acid group may facilitate its targeting to specific organelles, where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiazole-2-carboxylic acid typically involves the reaction of substituted benzaldehydes with thiourea under specific conditions. One common method includes the multi-component reaction of substituted benzaldehydes and thiourea to produce the desired thiazole derivatives . Another approach involves the conversion of carboxylic acid derivatives into their acid chlorides, followed by acylation with appropriate reagents .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylthiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

4-Phenylthiazole-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

4-Phenylthiazole-2-carboxylic acid can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

4-phenyl-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-11-8(6-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSGNNVYFOPYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397710
Record name 4-PHENYLTHIAZOLE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59020-44-9
Record name 4-PHENYLTHIAZOLE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenylthiazole-2-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl-4-phenylthiazole-2-carboxylate (300 mg) was stirred overnight in a mixture of THF (4 mL) and 1N aqueous NaOH (1 mL) for 18 hours. The THF was removed under reduced pressure and the aqueous solution was acidified with 4N HCl, extracted with CH2Cl2, dried over Na2SO4 and concentrate to obtain 4-phenylthiazole-2-carboxylic acid which was used as is in the next step.
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300 mg
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4 mL
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1 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Phenyl-thiazole-2-carboxylic acid ethyl ester, commercially available from Pharma Core, (1.0 g, 4.28 mmol) in a mixture solution of tetrahydrofuran, methanol and water (3:1:1, 10 mL) was treated with lithium hydroxide monohydride (514 mg, 12.8 mmol) at room temperature for three hours. After the reaction was complete, solvent was evaporated. To the residue, water was added, and pH of the resulting solution was adjusted to ˜1-2 by addition of dilute hydrochloride acid (1N). The white precipitation was collected by centrifugation and further washed with water to give 4-phenyl-thiazole-2-carboxylic acid (473 mg, 54%). LCMS calcd for C10H7NO2S (m/e) 205, obsd 206 (M+H).
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lithium hydroxide monohydride
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514 mg
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Quantity
10 mL
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Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 4-phenyl-thiazole-2-carboxylic acid ethyl ester (282 mg, 1.21 mmol) dissolved in methanol (10 ml) was added 1N—KOH (3.63 ml, 3.63 mmol) and the mixture was allowed to react at 60° C. for 15 minutes. After the solvent was evaporated from the reaction mixture, the residue was dissolved by adding water and acidified (pH=2) with 2N—HCl under ice cooling. The produced precipitates were filtered with suction, washed with water and recrystallized from methanol-water to afford 190 mg (yield 72%) of the desired 4-phenyl-thiazole-2carboxylic acid as white solids.
Quantity
282 mg
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reactant
Reaction Step One
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10 mL
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3.63 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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